(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid

Catalog No.
S715585
CAS No.
269078-71-9
M.F
C26H23NO4
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-p...

CAS Number

269078-71-9

Product Name

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C26H23NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1

InChI Key

YABZSVAQRSIEAZ-KOSHJBKYSA-N

SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5

Potential Applications

  • Organic synthesis: The molecule's structure suggests potential use as a building block in the synthesis of more complex organic molecules, particularly those containing the pyrrolidine ring. Pyrrolidine rings are present in numerous natural products and pharmaceuticals, making this molecule a potential precursor for further drug development [].
  • Peptide synthesis: The Fmoc (Fluorenylmethyloxycarbonyl) group is a common protecting group used in solid-phase peptide synthesis. The presence of this group in the molecule suggests its potential use as a protected amino acid building block for the synthesis of peptides containing a pyrrolidine ring [].

The compound (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative notable for its structural complexity and potential applications in medicinal chemistry. This compound features a fluorenylmethoxycarbonyl group, which is often employed as a protective group in peptide synthesis. The presence of the phenyl group and the carboxylic acid functional group enhances its potential for biological activity, making it a compound of interest in drug development.

The chemical reactivity of this compound can be attributed to its functional groups. The carboxylic acid can participate in various reactions, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides with amines, which is crucial in drug synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide.

Additionally, the fluorenylmethoxycarbonyl group can be removed under mild acidic conditions, allowing for the generation of free amines or acids necessary for further reactions.

  • Antioxidant Activity: Many pyrrolidine derivatives show potential as antioxidants by scavenging free radicals.
  • Anticancer Properties: Some related compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and oxidative stress modulation .

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The fluorenylmethoxycarbonyl and phenyl groups can be introduced via electrophilic aromatic substitution or coupling reactions.
  • Carboxylic Acid Formation: The final step usually involves the introduction of the carboxylic acid functionality through oxidation or hydrolysis reactions.

Detailed synthetic routes would depend on the availability of starting materials and desired purity levels.

This compound holds promise in various fields:

  • Medicinal Chemistry: As a potential lead compound for drug development targeting various diseases.
  • Biochemical Research: Its unique structure may serve as a tool in studying enzyme mechanisms or receptor interactions.
  • Peptide Synthesis: The fluorenylmethoxycarbonyl group is widely used in protecting amino acids during peptide synthesis.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Receptor Binding Studies: Investigating how well this compound binds to specific receptors can provide insights into its pharmacological profile.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes could reveal potential therapeutic applications.

Computational methods like quantitative structure-activity relationship modeling could also be employed to predict its interactions based on structural features .

Several compounds share structural similarities with (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid, including:

Compound NameStructural FeaturesBiological Activity
Pyrrolidine Derivative ASimilar pyrrolidine ringAntioxidant
Fluorenylmethoxycarbonyl Amino Acid BContains fluorenylmethoxycarbonyl groupAnticancer
Phenylpyrrolidine CContains phenyl and pyrrolidineNeuroprotective

Uniqueness

The uniqueness of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the combination of functional groups that may confer distinct biological activities not found in other similar compounds. Its potential as a versatile building block in drug design further emphasizes its significance in medicinal chemistry.

XLogP3

4.7

Dates

Modify: 2023-08-15

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